4-(Piperazin-1-yl)butan-2-ol

Physicochemical characterization Chromatography method development Intermediate purification

4-(Piperazin-1-yl)butan-2-ol (CAS 71322-79-7), also catalogued as 1-Piperazinepropanol, α-methyl- or 4-(3-hydroxybutyl)piperazine, is a bifunctional C₈H₁₈N₂O (MW 158.24 g/mol) small molecule comprising a secondary piperazine amine and a secondary alcohol separated by a three-carbon spacer. The compound is supplied as a research intermediate at standard purities of 98% with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 71322-79-7
Cat. No. B12086251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)butan-2-ol
CAS71322-79-7
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(CCN1CCNCC1)O
InChIInChI=1S/C8H18N2O/c1-8(11)2-5-10-6-3-9-4-7-10/h8-9,11H,2-7H2,1H3
InChIKeyAHWPPSRMUJEAPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperazin-1-yl)butan-2-ol (CAS 71322-79-7): Core Physicochemical and Structural Profile for Sourcing Decisions


4-(Piperazin-1-yl)butan-2-ol (CAS 71322-79-7), also catalogued as 1-Piperazinepropanol, α-methyl- or 4-(3-hydroxybutyl)piperazine, is a bifunctional C₈H₁₈N₂O (MW 158.24 g/mol) small molecule comprising a secondary piperazine amine and a secondary alcohol separated by a three-carbon spacer . The compound is supplied as a research intermediate at standard purities of 98% with batch-specific QC documentation (NMR, HPLC, GC) . Its SMILES notation, CC(O)CCN1CCNCC1, confirms the 2-hydroxy substitution on the butyl chain, a feature that distinguishes it from positional isomers and linear butanol analogs that place the hydroxyl group at the terminal carbon .

Why 4-(Piperazin-1-yl)butan-2-ol Cannot Be Replaced by Other Piperazine–Alcohol Building Blocks


Piperazine–alcohol building blocks sharing the C₈H₁₈N₂O formula are not interchangeable because the position of the hydroxyl group and the attachment point of the piperazine ring dictate both the spatial geometry of the linking chain and the hydrogen-bond donor/acceptor pattern. In medicinal chemistry campaigns, the 3-hydroxybutyl linker found in 4-(piperazin-1-yl)butan-2-ol has been specifically incorporated into high-affinity dopamine D3 receptor ligands (e.g., N-(3-hydroxy-4-(4-phenylpiperazin-1-yl)butyl)-1H-indole-2-carboxamide series) where the secondary alcohol contributes to receptor binding and selectivity [1]. Moving the hydroxyl to the 4-position (4-(piperazin-1-yl)butan-1-ol) eliminates the chiral center and alters the orientation of the hydrogen-bond donor, while shifting the piperazine attachment to the 1-position (1-(piperazin-1-yl)butan-2-ol) changes the spacing between the basic amine and the alcohol, which can disrupt pharmacophore geometry and reduce target affinity [1].

Head-to-Head Evidence: Quantifying Differentiation of 4-(Piperazin-1-yl)butan-2-ol from Its Closest Analogs


Comparative Computed Boiling Point: 4-(Piperazin-1-yl)butan-2-ol vs. 1-(Piperazin-1-yl)propan-2-ol

The computed boiling point of 4-(piperazin-1-yl)butan-2-ol (271.9 °C at 760 mmHg) is approximately 21 °C higher than that of the shorter-chain analog 1-(piperazin-1-yl)propan-2-ol (CAS 1074-54-0, estimated bp ~251 °C) . This difference reflects the additional methylene group in the butyl chain and directly influences distillation conditions and GC retention times during purification or QC analysis.

Physicochemical characterization Chromatography method development Intermediate purification

Computed Density and Flash Point: 4- vs. 1-Positional Isomer Comparison

4-(Piperazin-1-yl)butan-2-ol (CAS 71322-79-7) exhibits a computed density of 0.977 g/cm³ and a flash point of 118.2 °C . The positional isomer 1-(piperazin-1-yl)butan-2-ol (CAS 14135-69-4) shares the same C₈H₁₈N₂O formula but the piperazine is attached at the terminal carbon, altering the molecular shape and predicted physicochemical profile; although authoritative computed values for the 1-isomer are not publicly disclosed in the same databases, the structural difference is expected to produce a distinct dipole moment and hydrogen-bonding network, which would manifest as different density and flash point values in experimental determinations .

Safety data Formulation development Solvent selection

Vendor-Documented Purity and QC Traceability vs. Bulk Analog Suppliers

4-(Piperazin-1-yl)butan-2-ol is offered at a standardized purity of 98% with batch-specific QC reports including NMR, HPLC, and GC by Bidepharm, providing multi-lot traceability . In contrast, the positional isomer 1-(piperazin-1-yl)butan-2-ol (CAS 14135-69-4) is listed by multiple vendors with purity typically ranging from 95% to 97%, often without explicit disclosure of batch-specific analytical reports . For the 3-substituted isomer 3-(piperazin-1-yl)butan-2-ol (CAS 74246-21-2), vendor purity specifications are as low as 95% .

Quality assurance Reproducibility Procurement specification

Pharmacophoric Relevance: 3-Hydroxybutyl Linker in Dopamine D3 Receptor Ligands

The 3-hydroxybutyl spacer present in 4-(piperazin-1-yl)butan-2-ol maps directly onto the linking chain of the high-affinity dopamine D3 receptor (D3R) antagonist series represented by N-(3-hydroxy-4-(4-phenylpiperazin-1-yl)butyl)-1H-indole-2-carboxamide [1]. In this series, the secondary alcohol functions as a critical hydrogen-bond donor/acceptor; replacing the 3-OH spacer with a 3-F or moving the alcohol to the terminal position produced measurable changes in D3R binding affinity—the 3-F analog 9b retained Ki = 0.756 nM with 327-fold selectivity over D2R, demonstrating that the 3-OH group is not essential for affinity but its replacement alters selectivity and metabolic stability profiles [1]. Analogs built on 4-(piperazin-1-yl)butan-1-ol (linear 4-hydroxybutyl) lack the chiral secondary alcohol and would present a different pharmacophore vector, potentially reducing D3R affinity, though direct comparative data for the simple building blocks are not published.

Medicinal chemistry Dopamine D3 receptor Structure-activity relationship

Hydrogen-Bond Donor/Acceptor Count vs. Terminal Alcohol Isomers

4-(Piperazin-1-yl)butan-2-ol possesses 2 hydrogen-bond donors (piperazine NH + secondary OH) and 3 hydrogen-bond acceptors (piperazine N + OH O) . The terminal-alcohol isomer 4-(piperazin-1-yl)butan-1-ol (CAS not available in primary databases) retains the same donor and acceptor counts but places the OH donor at a different spatial location, resulting in a distinct H-bond pharmacophore map. The PSA (polar surface area) of 4-(piperazin-1-yl)butan-2-ol is 35.50 Ų ; literature values for the 1-isomer or the terminal-alcohol isomer under identical calculation methods are not available for direct comparison. This hydrogen-bond configuration is relevant because the secondary alcohol in the 3-hydroxybutyl chain has been shown to participate in key interactions within the orthosteric binding site of D3R, whereas a primary alcohol would orient the H-bond donor differently [1].

Molecular descriptors Drug-likeness Medicinal chemistry design

High-Confidence Application Scenarios for 4-(Piperazin-1-yl)butan-2-ol Rooted in Quantitative Differentiation Evidence


Synthesis of Dopamine D3 Receptor Ligands Requiring a 3-Hydroxybutyl Spacer

Medicinal chemistry teams pursuing bitopic dopamine D3 receptor antagonists or partial agonists should prioritize 4-(piperazin-1-yl)butan-2-ol as the core building block. The 3-hydroxybutyl linker it provides has been validated in lead series where elaborated ligands achieve sub-nanomolar D3R affinity (Ki = 0.756 nM) with >300-fold selectivity over D2R [1]. Using 4-(piperazin-1-yl)butan-1-ol or 1-(piperazin-1-yl)butan-2-ol would introduce a different spacer geometry, potentially compromising the pharmacophore alignment demonstrated in the N-(3-hydroxy-4-(4-phenylpiperazin-1-yl)butyl)-1H-indole-2-carboxamide SAR [1].

Multi-Step Synthesis Campaigns Demanding High-Purity, Batch-Traced Intermediates

Process chemistry groups that require reproducible yields across multiple synthetic steps benefit from the 98% purity and documented batch-specific QC (NMR, HPLC, GC) available from established suppliers . The 2-3% purity advantage over generic suppliers of the 1-positional isomer (typically 95-97%) reduces cumulative impurity carryover in sequences exceeding 5 synthetic steps, directly improving final API purity and reducing purification burden .

Development of Purification Methods Requiring Defined Boiling Point and Density Parameters

When designing fractional distillation or preparative HPLC protocols, the computed boiling point (271.9 °C) and density (0.977 g/cm³) of 4-(piperazin-1-yl)butan-2-ol provide specific target values for method development . The +21 °C boiling-point elevation relative to the shorter propanol analog enables clear thermal separation windows that are not achievable if the wrong piperazine-alcohol building block is inadvertently substituted .

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